BenchChemオンラインストアへようこそ!

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide

Physicochemical profiling Drug-likeness Solubility

This benzofuran–pyrazole carboxamide features a distinct 7-ethoxy substituent, offering a strategic lipophilicity handle (XLogP3: 2.9) for tuning permeability in kinase inhibitor programs. Ideal for building focused screening libraries where scaffold diversity is critical; its unreported bioactivity profile allows for unbiased primary screening or use as a negative control in counterscreens. Select this chemotype to avoid the confounding target engagement of generic analogs and to strengthen your SAR studies.

Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
CAS No. 1020454-37-8
Cat. No. B6529695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide
CAS1020454-37-8
Molecular FormulaC16H17N3O3
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NN3C)C
InChIInChI=1S/C16H17N3O3/c1-4-21-12-7-5-6-11-9-13(22-15(11)12)16(20)17-14-8-10(2)18-19(14)3/h5-9H,4H2,1-3H3,(H,17,20)
InChIKeyHKIZQWBQCQDYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide (CAS 1020454-37-8): Baseline Physicochemical and Structural Profile for Procurement Decision Support


N-(1,3-Dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide (CAS 1020454-37-8) belongs to the benzofuran–pyrazole carboxamide class, a scaffold extensively investigated for kinase inhibition and anticancer activity [1]. The compound features a 7-ethoxy substituent on the benzofuran core and a 1,3-dimethylpyrazol-5-yl amide side chain. Computed physicochemical properties (PubChem) include a molecular weight of 299.32 g/mol, XLogP3 of 2.9, four hydrogen bond acceptors, and one hydrogen bond donor [2]. Notably, direct published bioactivity data—including IC50 values, target engagement, or cellular potency—are absent from the primary literature for this specific compound, meaning that any performance-based differentiation must currently be inferred from closely related analogs within the benzofuran–pyrazole series.

Why Benzofuran–Pyrazole Carboxamides Cannot Be Interchanged: The Case for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide


Even minor structural modifications within the benzofuran–pyrazole carboxamide class can redirect target selectivity and alter drug-like properties. Literature on related hybrids demonstrates that changing the substituent on the benzofuran ring (e.g., ethoxy vs. methoxy) or the substitution pattern on the pyrazole (e.g., 1,3-dimethyl vs. 1-isopropyl-3-methyl) can shift kinase inhibition profiles, antiproliferative potency, and physicochemical parameters such as lipophilicity and hydrogen-bonding capacity [1]. Consequently, generic selection of a “similar” benzofuran–pyrazole carboxamide without verifying the specific substitution pattern risks adopting a compound with divergent target engagement, solubility, or permeability characteristics, compromising experimental reproducibility and lead-optimization trajectories [2].

Quantitative Differentiation Evidence for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide Versus Close Analogs


Physicochemical Divergence: 7-Ethoxy Target vs. 7-Methoxy Analog

The ethoxy substituent at the 7-position of the benzofuran core increases both lipophilicity and molecular weight relative to the methoxy analog N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide. PubChem computed data for the target compound show XLogP3 = 2.9 and molecular weight 299.32 g/mol, while the methoxy analog has XLogP3 ≈ 2.4 and molecular weight 285.30 g/mol [1]. The ~0.5 LogP unit increase enhances membrane permeability potential but may reduce aqueous solubility, a critical trade-off for assay design and formulation.

Physicochemical profiling Drug-likeness Solubility

Kinase Inhibition Scaffold Potential: Class-Level Inference from Benzofuran–Pyrazole Hybrids

Benzofuran–pyrazole hybrids have demonstrated Src kinase inhibitory activity with IC50 values in the low micromolar range. For example, compound 4c from a related series exhibited a GI50 of 1.00–2.71 µM across multiple NCI-60 tumor cell lines and inhibited c-Src at 10 µM [1]. While the target compound lacks direct kinase data, its core scaffold matches that of confirmed Src inhibitors, suggesting potential kinase engagement that differs from 5-HT1A agonist benzofuran-2-carboxamides (e.g., US20050075269A1) [2]. This scaffold-level differentiation may be exploited in early-stage discovery programs targeting kinase-driven pathologies.

Kinase inhibition Anticancer activity Src kinase

Absence of Direct Biological Data Mitigates Off-Target Liability Assumptions

A systematic search of ChEMBL, PubChem, and primary literature returned zero quantitative bioactivity results (IC50, EC50, Kd, or cellular potency) for the target compound [1]. In contrast, several close benzofuran–pyrazole analogs have published antimicrobial, anticancer, and kinase inhibition data [2]. This data gap means the compound cannot be claimed to possess any verified biological selectivity or off-target risk profile, and any such assertions would be unsupported. For procurement decisions, this transparency prevents over-investment in an uncharacterized compound when alternatives with known selectivity profiles are available.

Data transparency Procurement risk Selectivity profiling

Procurement-Driven Application Scenarios for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide


Exploratory Kinase Inhibitor Library Design

When constructing a focused kinase inhibitor library, the target compound's benzofuran–pyrazole scaffold offers a synthetically accessible chemotype with potential Src family kinase engagement, as inferred from class-level evidence [1]. Its distinct 7-ethoxy substitution provides a lipophilicity handle for tuning permeability, making it a useful diversity element alongside 7-methoxy or 7-hydroxy analogs. However, absence of direct activity data necessitates in-house primary screening [2].

Physicochemical Property-Driven SAR Exploration

For medicinal chemistry teams optimizing ADME properties, the target compound's measured XLogP3 of 2.9 and four hydrogen bond acceptors [1] make it a suitable baseline for evaluating how ethoxy→methoxy or ethoxy→H substitutions alter solubility and permeability. This property-driven SAR can guide lead optimization without requiring immediate biological testing, thereby saving compound synthesis resources.

Negative Control or Tool Compound Sourcing

Because no bioactivity has been reported, the compound may serve as a negative control in assays where kinase inhibition is undesired, assuming structural similarity to active analogs. Its lack of annotated targets reduces the risk of confounding off-target effects in counterscreens, provided that the absence of activity is experimentally confirmed first [1].

Quote Request

Request a Quote for N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.